![molecular formula C8H5ClN2O B1425266 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190317-34-0](/img/structure/B1425266.png)
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
“4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle . This compound is used in early discovery research .
Molecular Structure Analysis
The molecular weight of this compound is 152.58 . The SMILES string representation is Clc1nccc2[nH]ccc12 . The InChI key is NGRAFQOJLPCUNE-UHFFFAOYSA-N . A study has reported the experimental charge density distribution in a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine .Scientific Research Applications
Analgesic Activity
Pyrrolopyridine derivatives have been studied for their potential as analgesic agents. The structural similarity of 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde to other pyrrolopyridines suggests it may have applications in pain management. Studies on related compounds have shown effectiveness in “hot plate” and “writhing” tests, indicating potential for development into new pain-relief medications .
Sedative Properties
The sedative properties of pyrrolopyridines are another area of interest. Compounds with similar structures have been found to inhibit locomotor activity and prolong the duration of thiopental-induced sleep in animal models, suggesting possible applications in the development of new sedatives .
Antidiabetic Potential
Some pyrrolopyridine derivatives have shown the ability to reduce blood glucose levels, which points to potential applications in the treatment of diabetes and related metabolic disorders. The efficacy of these compounds in lowering plasma blood glucose could be beneficial for conditions like type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Antimycobacterial Activity
The antimycobacterial activity of pyrrolopyridines has been documented, indicating that 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could be researched for use against mycobacterial infections, including tuberculosis .
Antiviral Applications
Pyrrolopyridine derivatives have demonstrated significant anti-HIV-1 activity in vitro. This suggests that 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could be explored for its potential as an antiviral agent, particularly against HIV-1 .
Anticancer Research
The pyrrolopyridine scaffold is present in compounds known for their anticancer activity. Given the structural importance of the pyrrolopyridine core, 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could be a candidate for the development of new anticancer drugs. Its potential application in cancer treatment could be particularly valuable in the context of topoisomerase inhibition, a mechanism employed by several anticancer drugs .
Neurological Disorders
Due to the biological activity of pyrrolopyridines on the nervous system, there’s potential for 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde to be used in treating neurological disorders. Its effects on the nervous system could lead to applications in neurodegenerative disease research or as a therapeutic agent .
Cardiovascular Applications
Given the impact of some pyrrolopyridine derivatives on blood glucose levels and their potential benefits for cardiovascular diseases, 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could be explored for its cardiovascular applications. It might be useful in the prevention and treatment of hypertension and hyperlipidemia .
Safety and Hazards
Future Directions
Pyrrolo[3,4-c]pyridine derivatives have a broad spectrum of pharmacological properties, which is the main reason for developing new compounds containing this scaffold . Therefore, “4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” and related compounds may have potential applications in various areas of biomedical research .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its interaction with biological targets.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
It’s known that the compound is sensitive to air , which could potentially affect its stability and efficacy.
properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVIQBVOYRQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676839 | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190317-34-0 | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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